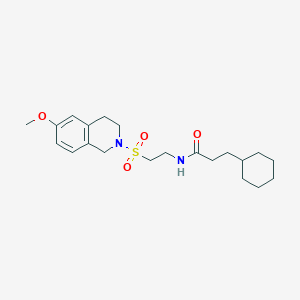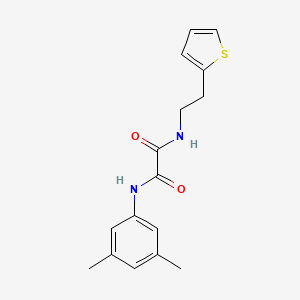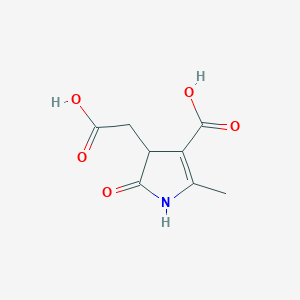
4-(carboxymethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of an organic compound usually includes its molecular formula, structure, and functional groups. The compound you mentioned is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. It seems to have carboxymethyl groups attached, which suggests it may have interesting chemical properties .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would involve a detailed examination of each step in the synthesis process, including the reagents and conditions used .Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with different reagents under various conditions, and the study of the mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility in various solvents, and stability under various conditions .科学的研究の応用
Biomedical Hydrogels
Carboxymethyl pyrrole has been employed in the preparation of hydrogels. Researchers have developed physically crosslinked hydrogels using carboxymethyl cellulose (CMC) and an unconventional crosslinking agent: phytic acid . These hydrogels possess several advantages:
Antioxidant and Antibacterial Effects
Phytic acid, a component of carboxymethyl pyrrole, exhibits antioxidant and antibacterial properties. Researchers have harnessed these effects to enhance the stability and biological properties of hydrogels . The compound’s ability to combat bacterial growth makes it valuable in wound healing and infection prevention.
Drug Encapsulation and Release
Carboxymethyl pyrrole-based hydrogels can encapsulate drugs. For instance, procaine was entrapped within these hydrogels, serving as a model drug for in vitro studies . The release of the drug depends on the phytic acid content within the matrix, allowing controlled drug delivery.
Superabsorbent Polymers
Carboxymethyl cellulose (CMC) hydrogels, including those containing carboxymethyl pyrrole, fall under the category of superabsorbent polymers . Their ability to absorb and retain large amounts of water makes them useful in applications such as diapers, wound dressings, and agriculture (for soil moisture retention).
Sustainable Production of Carboxymethyl Cellulose
Carboxymethyl pyrrole contributes to the synthesis of carboxymethyl cellulose (CMC). During this process, the degree of substitution (DS) determines the number of carboxymethyl groups attached to each anhydro glucose unit . Sustainable production of CMC is essential for various industrial applications, including food, pharmaceuticals, and cosmetics.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(carboxymethyl)-5-methyl-2-oxo-1,3-dihydropyrrole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c1-3-6(8(13)14)4(2-5(10)11)7(12)9-3/h4H,2H2,1H3,(H,9,12)(H,10,11)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWRJIDFABZYGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=O)N1)CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(carboxymethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

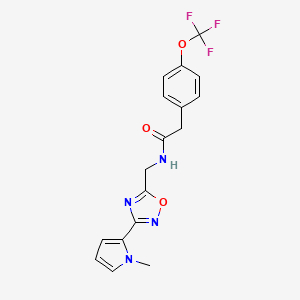
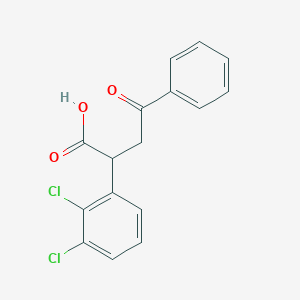

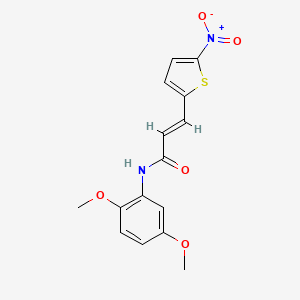
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2990475.png)
![4-[2-(2-Methylthiazol-4-yl)thiazol-4-yl]-5-methylisoxazole-3-carbohydrazide](/img/structure/B2990476.png)
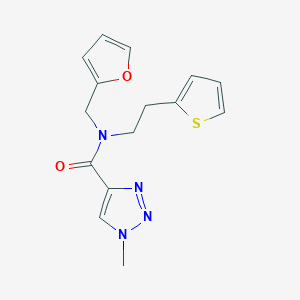
![1-[4-(Benzenesulfonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2990479.png)

![N-mesityl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2990484.png)

